2-(3,4-dichlorophenyl)-N-(2-phenylethyl)acetamide
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Overview
Description
2-(3,4-Dichlorophenyl)-N-(2-phenylethyl)acetamide is an organic compound characterized by the presence of a dichlorophenyl group and a phenylethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-N-(2-phenylethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 2-phenylethylamine.
Acylation Reaction: The 3,4-dichloroaniline undergoes acylation with acetic anhydride to form 3,4-dichloroacetanilide.
Amidation Reaction: The 3,4-dichloroacetanilide is then reacted with 2-phenylethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,4-dichlorophenyl)-N-(2-phenylethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of dichlorophenyl and phenylethyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-N-(2-phenylethyl)acetamide depends on its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the phenylethyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenyl)-N-methylacetamide: Similar structure but with a methyl group instead of a phenylethyl group.
2-(3,4-Dichlorophenyl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a phenylethyl group.
2-(3,4-Dichlorophenyl)-N-(2-hydroxyethyl)acetamide: Similar structure but with a hydroxyethyl group instead of a phenylethyl group.
Uniqueness
2-(3,4-Dichlorophenyl)-N-(2-phenylethyl)acetamide is unique due to the presence of both dichlorophenyl and phenylethyl groups. This combination provides distinct chemical properties, such as increased hydrophobicity and potential for π-π interactions, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C16H15Cl2NO |
---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C16H15Cl2NO/c17-14-7-6-13(10-15(14)18)11-16(20)19-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20) |
InChI Key |
IPOBKDWSUKTJLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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